![molecular formula C9H15ClO2 B14305805 9-Chloro-1,5-dioxaspiro[5.5]undecane CAS No. 112260-99-8](/img/structure/B14305805.png)
9-Chloro-1,5-dioxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-1,5-dioxaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing a chlorine atom and two oxygen atoms This compound belongs to the class of spiroketals, which are known for their stability and interesting chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with a chlorinated diol under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then cyclized to form the final product. Common reagents used in this synthesis include hydrochloric acid and various chlorinated diols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
化学反応の分析
Types of Reactions
9-Chloro-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
9-Chloro-1,5-dioxaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiro-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Chloro-1,5-dioxaspiro[5.5]undecane involves its interaction with biological targets through its spiroketal structure. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the chlorine atom enhances its reactivity and binding affinity. The molecular pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Lacks the chlorine atom, making it less reactive.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Exhibit unique stereochemistry due to the presence of sulfur and oxygen atoms.
Uniqueness
9-Chloro-1,5-dioxaspiro[5Its spiroketal structure provides stability and versatility in chemical reactions, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
112260-99-8 |
|---|---|
分子式 |
C9H15ClO2 |
分子量 |
190.67 g/mol |
IUPAC名 |
9-chloro-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H15ClO2/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h8H,1-7H2 |
InChIキー |
JQZZWIJEJKJRAL-UHFFFAOYSA-N |
正規SMILES |
C1COC2(CCC(CC2)Cl)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


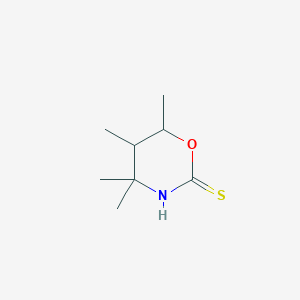
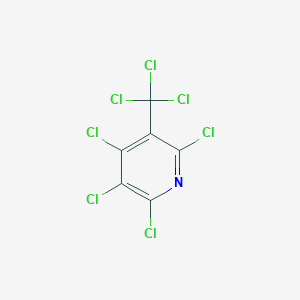

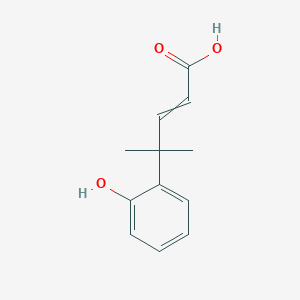
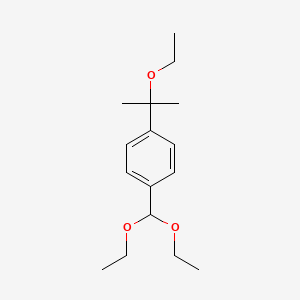
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)

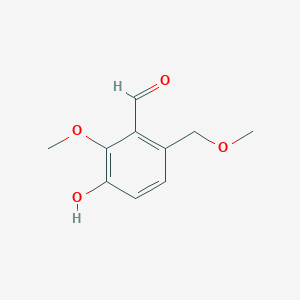
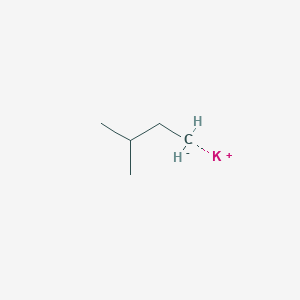
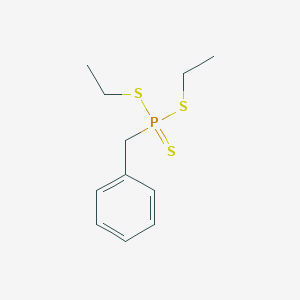
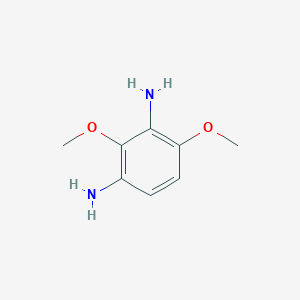
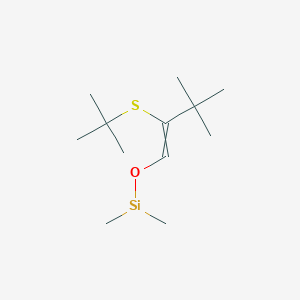
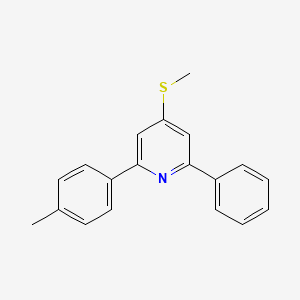
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
